CNI103

Calcineurin-NFAT signaling Protein-protein interaction inhibition Peptide therapeutics

Choose CNI103 for its unique selectivity in blocking the calcineurin-NFATc3 interface without global CN suppression, unlike CsA/FK506. With a high binding affinity (KD=16 nM) and exceptional metabolic stability (serum t1/2 >24h), it outperforms first-gen peptides like VIVIT. Engineered for sustained in vivo inhibition in ARDS models, this is the definitive tool for long-term inflammation studies. Request a quote for bulk, high-purity peptide.

Molecular Formula C116H180Cl2N36O26
Molecular Weight 2565.8 g/mol
Cat. No. B15574465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCNI103
Molecular FormulaC116H180Cl2N36O26
Molecular Weight2565.8 g/mol
Structural Identifiers
InChIInChI=1S/C116H180Cl2N36O26/c1-13-62(5)87(151-110(177)91(116(11,12)178)154-107(174)88(63(6)14-2)150-109(176)90(115(8,9)10)153-94(161)70-41-47-131-92(118)86(70)117)106(173)152-89(64(7)156)108(175)144-76(37-39-83(119)157)100(167)148-81(56-69-57-129-60-137-69)105(172)145-78(52-61(3)4)102(169)149-82(58-155)95(162)132-48-49-179-50-51-180-59-85(159)138-71(93(120)160)30-20-21-42-130-84(158)40-38-77-101(168)146-79(54-65-26-16-15-17-27-65)104(171)147-80(55-66-35-36-67-28-18-19-29-68(67)53-66)103(170)142-75(34-25-46-136-114(127)128)98(165)140-73(32-23-44-134-112(123)124)96(163)139-72(31-22-43-133-111(121)122)97(164)141-74(99(166)143-77)33-24-45-135-113(125)126/h15-19,26-29,35-36,41,47,53,57,60-64,71-82,87-91,155-156,178H,13-14,20-25,30-34,37-40,42-46,48-52,54-56,58-59H2,1-12H3,(H2,119,157)(H2,120,160)(H,129,137)(H,130,158)(H,132,162)(H,138,159)(H,139,163)(H,140,165)(H,141,164)(H,142,170)(H,143,166)(H,144,175)(H,145,172)(H,146,168)(H,147,171)(H,148,167)(H,149,169)(H,150,176)(H,151,177)(H,152,173)(H,153,161)(H,154,174)(H4,121,122,133)(H4,123,124,134)(H4,125,126,135)(H4,127,128,136)/t62?,63?,64-,71+,72+,73-,74-,75+,76+,77+,78-,79-,80+,81+,82+,87+,88+,89+,90-,91-/m1/s1
InChIKeyIWGFDOOSAUNWIB-WJZQRHLUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CNI103: A Potent and Metabolically Stable Cell-Permeable Peptide Inhibitor of Calcineurin-NFATc3 Interaction for ARDS Research


CNI103 is a synthetically engineered, cell-permeable cyclic peptide inhibitor that selectively blocks the protein-protein interaction between calcineurin and the transcription factor NFATc3. It was developed through a combination of computational modeling and medicinal chemistry optimization of a prior lead sequence (ZIZIT-cisPro) to overcome key limitations in potency, proteolytic stability, and synthetic accessibility [1]. CNI103 binds to calcineurin with a high affinity (KD = 16 nM) and prevents the dephosphorylation and subsequent nuclear translocation of NFATc3, a critical event in the pathogenesis of acute respiratory distress syndrome (ARDS) and other inflammatory diseases [1]. Its design incorporates a cyclic cell-penetrating peptide (CPP9) conjugated to a calcineurin-binding motif optimized for metabolic stability, which results in an in vitro serum half-life of >24 hours and a favorable in vivo pharmacokinetic profile [1].

CNI103: Why Generic Calcineurin Inhibitors or Related Peptides Cannot Substitute in Research Applications


Although several classes of calcineurin (CN) inhibitors exist—including small-molecule immunosuppressants like cyclosporine A (CsA) and FK506, as well as peptidyl inhibitors such as VIVIT and 11R-VIVIT—CNI103 possesses a distinct combination of target selectivity, metabolic stability, and safety profile that is not replicated by these compounds [1]. CsA and FK506, while clinically used for transplant rejection, broadly inhibit CN's phosphatase activity towards all substrates, leading to severe off-target toxicities including nephrotoxicity and neurotoxicity [1]. In contrast, CNI103 selectively disrupts the CN-NFATc3 interface without globally suppressing CN activity, thereby preserving other CN-dependent signaling pathways [1]. Furthermore, first-generation peptidyl inhibitors like VIVIT exhibit poor proteolytic stability in serum (t1/2 ~1 hour) and suboptimal binding affinity (KD ~500 nM), rendering them impractical for many in vivo studies [1]. CNI103 was specifically engineered to overcome these barriers, offering a research tool with a unique balance of high potency (KD = 16 nM), exceptional metabolic stability (serum t1/2 >24 h), and broad tissue distribution, making it irreplaceable in studies where sustained and specific inhibition of the CN-NFATc3 axis is required [1].

CNI103 Product-Specific Quantitative Evidence: Differentiating Performance Against Key Comparators


Binding Affinity (KD) to Calcineurin: CNI103 vs. VIVIT and ZIZIT

CNI103 exhibits a significantly higher binding affinity for calcineurin compared to the earlier-generation peptidyl inhibitors VIVIT and ZIZIT. CNI103 binds to calcineurin with a KD of 16 nM, representing a 31-fold improvement in affinity over VIVIT (KD ~500 nM) and a 3.1-fold improvement over ZIZIT (KD = 50 nM) [1]. This increased potency is critical for effective target engagement at lower concentrations, reducing the potential for off-target effects.

Calcineurin-NFAT signaling Protein-protein interaction inhibition Peptide therapeutics

Metabolic Stability in Human Serum: CNI103 vs. Tat and CPP9-ZIZIT

A key limitation of linear and some cyclic peptides is rapid proteolytic degradation in biological fluids. CNI103 was specifically engineered for enhanced metabolic stability. When incubated in human serum at 37°C for 24 hours, CNI103 showed no significant degradation (<10% loss), whereas the first-generation linear cell-penetrating peptide Tat was completely degraded within 30 minutes under the same conditions [1]. Additionally, its predecessor, CPP9-ZIZIT, exhibited a serum half-life of only ~6 hours, and VIVIT was completely degraded within 6 hours (t1/2 ~1 hour) [1].

Peptide stability Pharmacokinetics In vivo research tools

In Vitro Anti-inflammatory Efficacy: CNI103 vs. Cyclosporine A (CsA)

In a functional assay using LPS-stimulated primary mouse lung macrophages, CNI103 demonstrated comparable, if not slightly superior, inhibition of pro-inflammatory cytokine secretion relative to the clinically approved calcineurin inhibitor cyclosporine A (CsA). Treatment with CNI103 dose-dependently decreased LPS-induced TNFα secretion by 17–39% and IL-6 production by 22–39% [1]. As a positive control, treatment with 10 μM CsA reduced TNFα production by 24% and IL-6 by 37% [1].

Macrophage inflammation Cytokine inhibition ARDS models

In Vivo Pharmacokinetic Profile: Broad Tissue Distribution and Minimal Toxicity vs. CsA/FK506 Class

In vivo studies in mice demonstrate that CNI103 achieves broad tissue distribution following multiple routes of administration, including intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) delivery, a key advantage over CsA and FK506 which are typically administered orally or intravenously and have more restricted distribution patterns [1]. Notably, CNI103 was found to preferentially accumulate in lung leukocytes (50-80% of cells TMR-positive at 4 h) after intranasal administration, which is therapeutically relevant for ARDS [1]. Furthermore, CNI103 exhibits minimal toxicity, with no significant loss of cell viability in HeLa or H441 cells treated with up to 25 μM for 72 hours, and a favorable overall safety profile [1].

Tissue distribution Pharmacokinetics In vivo toxicology

CNI103 Application Scenarios: High-Impact Research and Preclinical Models Informed by Evidence


Preclinical Studies of Acute Respiratory Distress Syndrome (ARDS) and Acute Lung Injury (ALI)

CNI103 is ideally suited for investigating the role of the CN-NFATc3 axis in ARDS pathogenesis in mouse models. Its broad lung tissue distribution, preferential uptake by pulmonary leukocytes, and minimal toxicity enable sustained target inhibition following intranasal, intravenous, or intraperitoneal administration. Researchers can use CNI103 to study the impact of NFATc3 blockade on LPS-induced pulmonary inflammation, cytokine storm, immune cell infiltration, and vascular permeability, as demonstrated in the Journal of Medicinal Chemistry study [1] and subsequent work on extracellular vesicle lipid mediators [2].

Ex Vivo and In Vitro Macrophage Signaling Studies

The high potency (KD = 16 nM) and cellular permeability of CNI103 make it a powerful tool for dissecting CN-NFATc3 signaling in primary macrophages and macrophage cell lines. Its ability to completely block LPS-induced nuclear translocation of NFATc3 at 1 μM concentration allows researchers to confidently isolate NFATc3-dependent transcriptional programs from other inflammatory pathways. Furthermore, its lack of cytotoxicity at concentrations up to 25 μM ensures that observed effects are due to specific pathway inhibition rather than cell death [1].

Longitudinal In Vivo Pharmacodynamic Studies Requiring Sustained Target Inhibition

The exceptional metabolic stability of CNI103 (serum t1/2 >24 h) distinguishes it from short-lived peptide inhibitors like VIVIT (t1/2 ~1 h) or Tat (<30 min). This property enables researchers to design experiments with less frequent dosing schedules, reducing animal handling stress and improving data consistency. CNI103 is therefore the compound of choice for studies requiring continuous CN-NFATc3 inhibition over days or weeks, such as chronic inflammation models or therapeutic intervention protocols [1].

Comparative Studies of Calcineurin Inhibitor Mechanisms and Selectivity

CNI103 offers a unique mechanism of action by selectively disrupting the protein-protein interaction between calcineurin and NFATc3, in contrast to the broad phosphatase inhibition exerted by small molecules like CsA and FK506. Researchers can use CNI103 as a tool to differentiate the specific contributions of the CN-NFATc3 signaling node from other calcineurin-dependent pathways. This application is critical for understanding the molecular basis of ARDS and for developing next-generation therapeutics with improved safety profiles [1].

Technical Documentation Hub

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38 linked technical documents
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